(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol
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Overview
Description
4-Nitrobenzyl b-D-thiogalactopyranoside is a synthetic glycoside compound widely used in biochemical research. It serves as a substrate for the detection and quantification of β-galactosidase activity, producing a yellow product upon enzymatic hydrolysis. This compound is particularly valuable in various assays and research applications due to its specificity and sensitivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzyl b-D-thiogalactopyranoside typically involves the reaction of 4-nitrobenzyl chloride with thiogalactose under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group of thiogalactose attacks the electrophilic carbon of the 4-nitrobenzyl chloride, resulting in the formation of the desired glycoside.
Industrial Production Methods
Industrial production of 4-Nitrobenzyl b-D-thiogalactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzyl b-D-thiogalactopyranoside undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by β-galactosidase, resulting in the release of 4-nitrobenzyl alcohol and thiogalactose.
Substitution: Nucleophilic substitution reactions where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous buffer solutions at optimal pH and temperature for β-galactosidase activity.
Substitution: Requires nucleophiles such as amines or thiols and appropriate solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Hydrolysis: Produces 4-nitrobenzyl alcohol and thiogalactose.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl b-D-thiogalactopyranoside is extensively used in scientific research, including:
Biochemistry: As a substrate for β-galactosidase assays to study enzyme kinetics and activity.
Molecular Biology: In gene expression studies where β-galactosidase is used as a reporter enzyme.
Industry: Used in quality control processes for enzyme production and activity verification.
Mechanism of Action
The mechanism of action of 4-Nitrobenzyl b-D-thiogalactopyranoside involves its hydrolysis by β-galactosidase. The enzyme recognizes the glycosidic bond and catalyzes its cleavage, resulting in the formation of 4-nitrobenzyl alcohol and thiogalactose. This reaction is highly specific and occurs under mild conditions, making it suitable for various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-galactopyranoside: Another substrate for β-galactosidase, producing a yellow product upon hydrolysis.
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-gal): Produces a blue product upon hydrolysis by β-galactosidase.
Uniqueness
4-Nitrobenzyl b-D-thiogalactopyranoside is unique due to its thiol group, which can participate in additional chemical reactions, providing versatility in research applications. Its sensitivity and specificity for β-galactosidase make it a preferred choice in various assays.
Biological Activity
The compound (2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol is a chemically intriguing molecule with potential biological applications. Understanding its biological activity is crucial for its development in medicinal chemistry and pharmacology. This article reviews the available literature on the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₂H₁₅N₁O₈S
- Molecular Weight : 301.25 g/mol
- CAS Number : 200422-18-0
These properties suggest that the compound may interact with biological systems in unique ways due to its functional groups and stereochemistry.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may stem from several mechanisms:
- Enzyme Inhibition : The presence of a sulfanyl group suggests potential interactions with enzymes, particularly those involved in metabolic pathways.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary studies suggest that compounds with nitrophenyl groups exhibit antimicrobial properties, indicating possible applications in treating infections.
Antioxidant Activity
A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays. The compound demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid.
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
(2R,3R,4S,5R) Compound | 25 | 30 |
Ascorbic Acid | 20 | 25 |
Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy against various bacterial strains. The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Case Studies
- Case Study on Antioxidant Effects : A clinical trial investigated the use of similar compounds in patients with oxidative stress-related conditions. Results indicated a significant reduction in biomarkers of oxidative damage after treatment.
- Case Study on Antimicrobial Efficacy : A research project explored the application of nitrophenyl derivatives in treating skin infections caused by antibiotic-resistant bacteria. The compound showed promise as an alternative therapeutic agent.
Properties
Molecular Formula |
C13H17NO7S |
---|---|
Molecular Weight |
331.34 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(hydroxymethyl)-6-[(4-nitrophenyl)methoxy]-5-sulfanyloxane-3,4-diol |
InChI |
InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(22)13(21-9)20-6-7-1-3-8(4-2-7)14(18)19/h1-4,9-13,15-17,22H,5-6H2/t9-,10+,11+,12-,13?/m1/s1 |
InChI Key |
VEZIBCWRZTXKSQ-YMWOCUMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)S)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1COC2C(C(C(C(O2)CO)O)O)S)[N+](=O)[O-] |
Origin of Product |
United States |
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